4-カルボキシ-3-フルオロフェニルボロン酸

概要

説明

シクロヘキシミド、別名ナラミシンAは、ストレプトマイセス・グリセウス菌が産生する天然の殺菌剤です。真核生物におけるタンパク質合成の阻害剤としてよく知られています。シクロヘキシミドは、インビトロで研究されている真核細胞のタンパク質合成を阻害するために、生物医学研究で広く使用されています。 安価で、迅速に作用し、培養培地から除去するだけで効果を回復させることができます .

科学的研究の応用

Cycloheximide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein synthesis and its inhibition in eukaryotic cells.

Biology: Employed in experiments to understand the mechanisms of protein synthesis and degradation.

Medicine: Used in research to study the effects of protein synthesis inhibition on various diseases and conditions.

Safety and Hazards

The safety information for 4-Carboxy-3-fluorophenylboronic acid includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

4-Carboxy-3-fluorophenylboronic acid has been used in the synthesis of glucose-responsive 4-carboxy-3-fluorophenylboronic acid-grafted ε-polylysine (CFPBA- g -PL) for glucose-responsive insulin delivery via transdermal microneedles . This represents a promising direction for the application of this compound in the field of diabetes management .

作用機序

シクロヘキシミドは、タンパク質合成における転座ステップを妨害することにより、その効果を発揮します。60SリボソームサブユニットのE部位に結合し、リボソームに対する転移RNAとメッセンジャーRNAの移動を阻害します。 この阻害により、ポリペプチド鎖の伸長が阻止され、真核細胞におけるタンパク質合成が効果的に停止します .

生化学分析

Biochemical Properties

4-Carboxy-3-fluorophenylboronic acid has been used as a reagent in the discovery of novel azaindole-based series as potent AXL kinase inhibitors This suggests that it may interact with enzymes and proteins involved in kinase signaling pathways

Cellular Effects

In the context of cellular effects, 4-Carboxy-3-fluorophenylboronic acid has been used in the synthesis of glucose-responsive insulin delivery systems . It has been shown to have low cytotoxicity, good hemocompatibility, and no tissue reaction

Molecular Mechanism

It is known that boronic acids can form reversible covalent complexes with diols, a property that is often exploited in the design of glucose-responsive systems

Temporal Effects in Laboratory Settings

It has been used in the synthesis of glucose-responsive insulin delivery systems, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .

準備方法

シクロヘキシミドは、通常、ストレプトマイセス・グリセウス菌を含む発酵プロセスによって製造されます。細菌は適切な培地で培養され、シクロヘキシミドは培養液から抽出および精製されます。 合成経路は、ストレプトマイセス・グリセウス菌の発酵、それに続くシクロヘキシミドを単離するための抽出および精製工程を含みます .

化学反応の分析

シクロヘキシミドは、以下を含む様々な化学反応を起こします。

酸化: シクロヘキシミドは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、シクロヘキシミドをその還元型に変換することができます。

置換: シクロヘキシミドは、官能基が他の基で置換される置換反応を受けることができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

シクロヘキシミドは、以下を含む広範囲の科学研究への応用があります。

化学: 真核細胞におけるタンパク質合成とその阻害を研究するためのツールとして使用されています。

生物学: タンパク質合成と分解のメカニズムを理解するための実験で使用されています。

医学: 様々な疾患や状態におけるタンパク質合成阻害の影響を研究するために、研究で使用されています。

類似化合物との比較

シクロヘキシミドは、真核細胞におけるタンパク質合成を迅速かつ可逆的に阻害する能力において独特です。類似の化合物には以下が含まれます。

クロラムフェニコール: もう1つのタンパク質合成阻害剤ですが、原核細胞の50Sリボソームサブユニットに作用します。

ピューロマイシン: 翻訳中に早期鎖終結を引き起こすことで、タンパク質合成を阻害します。

アニソマイシン: シクロヘキシミドと同様に60Sリボソームサブユニットに結合することでタンパク質合成を阻害しますが、結合特性は異なります。

特性

IUPAC Name |

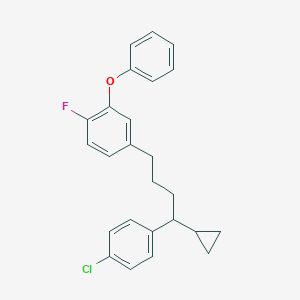

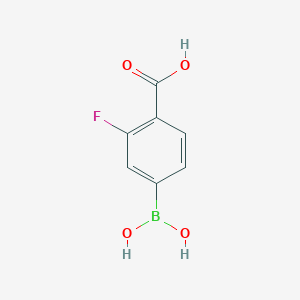

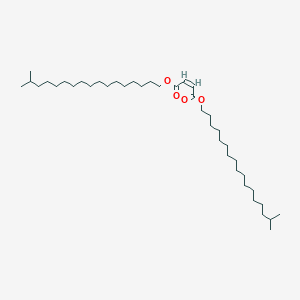

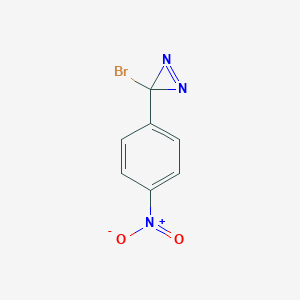

4-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDWJVSOQOMYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376807 | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120153-08-4 | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Borono-2-fluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Carboxy-3-fluorophenylboronic acid interact with glucose and what are the downstream effects?

A1: 4-Carboxy-3-fluorophenylboronic acid (FPBA) reversibly binds to glucose through its boronic acid moiety, forming a cyclic ester. [, , , , , , , ] This binding event triggers a change in the physicochemical properties of FPBA-containing materials. For example, it can lead to a shift in the material's charge from neutral to negative, increase its hydrophilicity, or induce disassembly of self-assembled structures. [, , , ] These changes can be harnessed for glucose-responsive drug release.

Q2: What is the impact of the fluorine atom in 4-Carboxy-3-fluorophenylboronic acid compared to the non-fluorinated analog?

A2: The fluorine atom in FPBA increases its acidity compared to 4-carboxyphenylboronic acid (PBA). [, ] This results in a lower pKa value for FPBA, enabling it to bind glucose more effectively at physiological pH. [] Consequently, FPBA-based systems often exhibit enhanced glucose sensitivity and responsiveness compared to PBA-based counterparts. [, ]

Q3: What are some examples of how 4-Carboxy-3-fluorophenylboronic acid has been incorporated into glucose-responsive drug delivery systems?

A3: FPBA has been incorporated into various drug delivery systems, including:

- Polyplex micelles: FPBA-modified polyplex micelles have been developed for both gene [, ] and peptide delivery. [] These micelles exhibit glucose-responsive changes in their core crosslinking, leading to controlled release of the therapeutic payload.

- Nanoparticles: FPBA-modified nanoparticles have been designed for insulin delivery. [, , ] The nanoparticles release insulin in response to elevated glucose levels, mimicking the function of pancreatic beta cells.

- Microneedles: Biodegradable microneedles encapsulating FPBA-modified particles have been explored for transdermal insulin delivery. [] These microneedles offer a minimally invasive approach for glucose-responsive insulin administration.

Q4: What are the potential advantages of using 4-Carboxy-3-fluorophenylboronic acid in glucose-responsive drug delivery systems?

A4: FPBA offers several advantages for glucose-responsive drug delivery, including:

- Biocompatibility: FPBA-modified materials have demonstrated good biocompatibility in several studies. [, , ]

- Tunable Responsiveness: The glucose sensitivity and response kinetics of FPBA-based systems can be fine-tuned by adjusting factors like the degree of FPBA modification and the overall material composition. [, , ]

- Versatility: FPBA can be conjugated to various polymers, lipids, and nanoparticles, enabling the development of diverse glucose-responsive drug delivery platforms. [, , , , , ]

Q5: What are the limitations or challenges associated with using 4-Carboxy-3-fluorophenylboronic acid in drug delivery systems?

A5: Some challenges associated with using FPBA include:

- Long-term stability: The long-term stability of FPBA-modified materials and their potential for degradation in vivo requires further investigation. []

- Immunogenicity: The potential immunogenicity of FPBA-containing systems, particularly with repeated administration, needs to be carefully assessed. []

Q6: What are the future directions for research on 4-Carboxy-3-fluorophenylboronic acid in drug delivery?

A6: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)